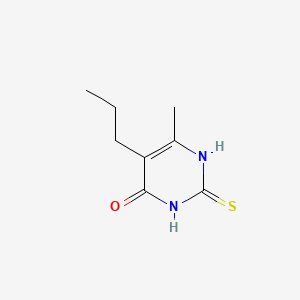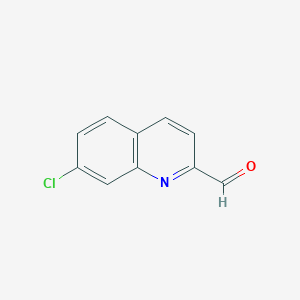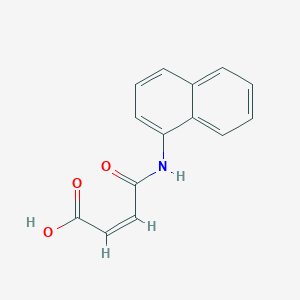![molecular formula C13H7ClF3NO4 B1348217 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol CAS No. 309727-48-8](/img/structure/B1348217.png)
5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol, also known as 5-CN-TFP, is a novel compound with a wide range of scientific applications. It has been studied extensively for its potential to be used in a variety of laboratory experiments, and to investigate the biochemical and physiological effects of the compound.
Applications De Recherche Scientifique
Environmental Fate and Degradation
- Studies have investigated the environmental fate of this compound, highlighting its photochemical behavior and degradation patterns. Acifluorfen, a related diphenyl ether herbicide, undergoes photochemical degradation, leading to the formation of various photoproducts with different toxicological properties. The investigation into these processes can aid in understanding the environmental impact and degradation pathways of such chemicals (Scrano et al., 2002; Vulliet et al., 2001).
Chemical Synthesis and Material Science
- Research has focused on the synthesis of new molecules and materials incorporating 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol or structurally related compounds. For example, synthesis efforts have produced new AB-type monomers for polybenzimidazoles, demonstrating the versatility of these compounds in material science and polymer chemistry (Begunov & Valyaeva, 2015).
Photodegradation and Environmental Chemistry
- The photochemical degradation of related compounds in aqueous solutions has been extensively studied to assess their environmental fate. These studies help understand the stability and breakdown of such chemicals under environmental conditions, contributing to a better evaluation of their ecological impact (Scrano et al., 2002).
Molecular Interaction and Crystallography
- Investigations into the crystal structure and molecular interactions of related compounds provide insights into their chemical behavior and potential applications in designing more effective and environmentally friendly herbicides. These studies contribute to the broader understanding of how molecular structure influences chemical properties and interactions (Li et al., 2005).
Propriétés
IUPAC Name |
5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO4/c14-9-3-1-7(13(15,16)17)5-12(9)22-8-2-4-10(18(20)21)11(19)6-8/h1-6,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQHVVDEDALXRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC2=CC(=C(C=C2)[N+](=O)[O-])O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














